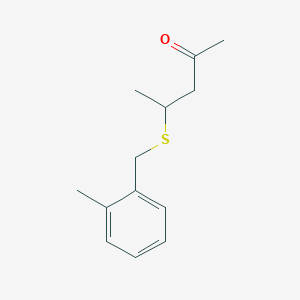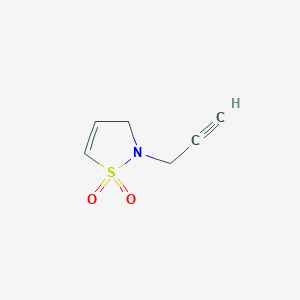
2-(Prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-thiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-thiazole-1,1-dione is a heterocyclic compound that features a thiazole ring fused with a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-thiazole-1,1-dione typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under mild conditions and leads to the formation of the desired thiazole derivative. The reaction conditions often include the use of anhydrous solvents and a base such as potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-thiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Cyclocondensation: Reaction with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen under visible light without an external photosensitizer.
Cyclocondensation: Phenyl isothiocyanate and potassium hydroxide in anhydrous conditions.
Major Products
Oxidation: Formamides.
Cyclocondensation: Benzimidazole-2-thiones.
Scientific Research Applications
2-(Prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-thiazole-1,1-dione has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry:
Biological Studies: Investigated for its cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action for 2-(Prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-thiazole-1,1-dione involves its ability to act as a photosensitizer in oxidative reactions. The compound generates singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways, which play a crucial role in its reactivity .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C6H7NO2S |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
2-prop-2-ynyl-3H-1,2-thiazole 1,1-dioxide |
InChI |
InChI=1S/C6H7NO2S/c1-2-4-7-5-3-6-10(7,8)9/h1,3,6H,4-5H2 |
InChI Key |
YSEDFEPPLRZFCC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CC=CS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


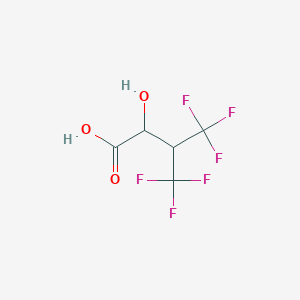
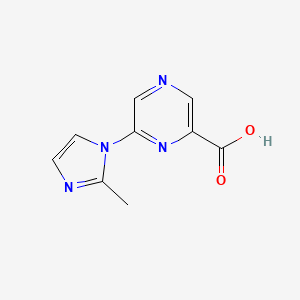
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)
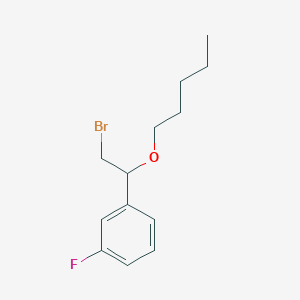
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)


![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
![2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13542599.png)
![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
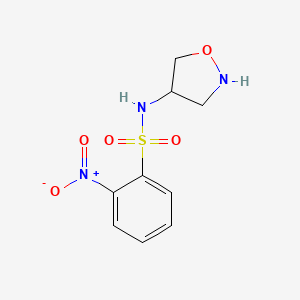
![2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13542618.png)
